molecular formula C30H22Br2IN3O4 B11548597 2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 2-iodobenzoate

2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 2-iodobenzoate

Cat. No.: B11548597
M. Wt: 775.2 g/mol
InChI Key: ARIBAAGKFSFIHO-XJECJHNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 2-iodobenzoate is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 2-iodobenzoate typically involves multi-step organic reactionsThe diphenylacetamido groups are then added via amide bond formation, often using reagents such as acyl chlorides and amines under controlled conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 2-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., bromine, iodine), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation can produce various oxides of the compound .

Scientific Research Applications

2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 2-iodobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 2-iodobenzoate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 2-iodobenzoate apart is its combination of halogen atoms and diphenylacetamido groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research in various scientific disciplines .

Properties

Molecular Formula

C30H22Br2IN3O4

Molecular Weight

775.2 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-[(2,2-diphenylacetyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate

InChI

InChI=1S/C30H22Br2IN3O4/c31-22-15-21(28(24(32)16-22)40-30(39)23-13-7-8-14-25(23)33)17-35-36-26(37)18-34-29(38)27(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-17,27H,18H2,(H,34,38)(H,36,37)/b35-17+

InChI Key

ARIBAAGKFSFIHO-XJECJHNESA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)N/N=C/C3=C(C(=CC(=C3)Br)Br)OC(=O)C4=CC=CC=C4I

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCC(=O)NN=CC3=C(C(=CC(=C3)Br)Br)OC(=O)C4=CC=CC=C4I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.